molecular formula C11H13ClF2N6O4S B10919887 N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10919887
M. Wt: 398.77 g/mol
InChI Key: FQYPEDZYEFIFAN-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a chloro-nitro group, a difluoromethyl group, and a sulfonamide group

Preparation Methods

The synthesis of N4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro-nitro group: This step involves the nitration of the pyrazole ring followed by chlorination.

    Attachment of the propyl group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.

    Introduction of the difluoromethyl group: This step involves the reaction of the pyrazole derivative with a difluoromethylating agent.

    Formation of the sulfonamide group: This can be achieved through the reaction of the pyrazole derivative with a sulfonyl chloride.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and the development of more efficient purification methods.

Chemical Reactions Analysis

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological processes and pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in the development of new drugs for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with unique properties. Its functional groups make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The specific pathways involved depend on the molecular targets and the biological context in which the compound is used.

Comparison with Similar Compounds

N~4~-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a chloro-nitro group and a pyrazole ring, but differs in the other substituents and the overall structure.

    Imidazole derivatives: These compounds contain a similar five-membered ring structure but differ in the specific functional groups and their positions on the ring.

    Other pyrazole derivatives: These compounds share the pyrazole ring structure but differ in the specific substituents attached to the ring.

Properties

Molecular Formula

C11H13ClF2N6O4S

Molecular Weight

398.77 g/mol

IUPAC Name

N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H13ClF2N6O4S/c1-7-9(5-15-19(7)11(13)14)25(23,24)16-3-2-4-18-6-8(12)10(17-18)20(21)22/h5-6,11,16H,2-4H2,1H3

InChI Key

FQYPEDZYEFIFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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